molecular formula C11H16N2O B1350156 2-(4-Methoxyphenyl)piperazine CAS No. 91517-26-9

2-(4-Methoxyphenyl)piperazine

Cat. No. B1350156
CAS RN: 91517-26-9
M. Wt: 192.26 g/mol
InChI Key: INKLSJITWMAFRT-UHFFFAOYSA-N
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Description

“2-(4-Methoxyphenyl)piperazine” is a chemical compound with the IUPAC name methyl 4- (2-piperazinyl)phenyl ether1. It has a molecular weight of 192.261. This compound is a derivative of piperazine, which is a chemical compound where two of the six carbons facing each other in a hexagon ring are replaced with nitrogen2. Piperazine and its derivatives exist in many drug structures such as antipsychotic, antidepressant, and anti-tumor activities against colon, prostate, breast, and lung tumors2.



Synthesis Analysis

The synthesis of piperazine derivatives has been reported to involve various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis3.



Molecular Structure Analysis

The conformer analysis of isomer structures of para-, meta- and ortho 4-methoxyphenyl piperazine molecules was performed using the Spartan 08 package program4. The optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties, and UV–Vis spectral analysis of isomers of the N-(4-methoxyphenyl) piperazine molecule were predicted using the density functional theory (DFT) and TD-DFT/B3LYP/6-311++G(d,p) methods4.



Chemical Reactions Analysis

The chemical reactions involving “2-(4-Methoxyphenyl)piperazine” are not fully understood. However, it is believed to act on various neurotransmitter systems in the brain5.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Methoxyphenyl)piperazine” have been analyzed using the Spartan 08 package program4. The optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, chemical reactivity descriptors, nonlinear optical properties, Mulliken population analysis, molecular electrostatic potential map, thermodynamic properties, and UV–Vis spectral analysis of isomers of the N-(4-methoxyphenyl) piperazine molecule were predicted using the density functional theory (DFT) and TD-DFT/B3LYP/6-311++G(d,p) methods4.


Scientific Research Applications

Serotonin-Selective Reuptake Inhibitors (SSRIs)

A study by Dorsey et al. (2004) synthesized 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines, analogs of 2-(4-methoxyphenyl)piperazine, aiming to develop serotonin-selective reuptake inhibitors (SSRIs) with potentially improved adverse reaction profiles. These compounds were designed to retain the antidepressant properties of SSRIs like fluoxetine while potentially reducing SSRI-induced sexual dysfunction. Although less potent than typical SSRIs, preliminary data indicated promising binding at serotonin reuptake transporter sites, showcasing potential as SSRI-type candidates with reduced sexual side effects Dorsey et al., 2004.

Serotonin Antagonists

Raghupathi et al. (1991) researched 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190; 1a), a high-affinity ligand for 5-HT1A serotonin antagonists. Despite its selectivity for 5-HT1A over other 5-HT receptors, it also binds nearly equally at alpha 1-adrenergic receptors. The study focused on achieving improved selectivity by altering the structure, leading to compounds with retained 5-HT1A affinity and improved selectivity, such as 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine (2j) Raghupathi et al., 1991.

Positron Emission Tomography (PET) Imaging

Plenevaux et al. (2000) described the development of [18F]p-MPPF, a 5-HT1A antagonist including the 2-(4-methoxyphenyl)piperazine structure, for studying serotonergic neurotransmission with PET imaging. The paper provided comprehensive insights into the chemistry, radiochemistry, animal data, human data, toxicity, and metabolism of this compound, highlighting its application in neurological research Plenevaux et al., 2000.

Optical Imaging Agent

Chaturvedi et al. (2018) explored the use of methoxyphenyl piperazine, capped with silver nanoparticles, for optical imaging. The study demonstrated an easy synthesis of methoxyphenyl piperazine-dithiocarbamate and its conjugation with silver nanoparticles, proposing its application as a targeted optical imaging agent with extremely low detection limits Chaturvedi et al., 2018.

properties

IUPAC Name

2-(4-methoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-14-10-4-2-9(3-5-10)11-8-12-6-7-13-11/h2-5,11-13H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKLSJITWMAFRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CNCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378063
Record name 2-(4-methoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)piperazine

CAS RN

91517-26-9, 137684-21-0
Record name 2-(4-methoxyphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 137684-21-0
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Synthesis routes and methods

Procedure details

Methanol (5 ml) solution of ethylenediamine (3.74 g, 62.29 mmol) was added to the ice-cooled solution of 4-methoxyphenylglyoxal (8.30 g, 45.5 mmol) in methanol (100 ml) and tetrahydrofuran (50 ml) and stirred for 10 min. After cooling to 0° C., sodium tetrahydroborate (6.14 g, 162.2 mmol) and additional methanol (50 ml) was added and stirred overnight. After removal of the solvent, aqueous sodium hydroxide was added and was extracted with dichloromethane three times and washed with brine and dried over sodium sulfate. After removal of the solvent, purification of the residue by silica gel column chromatography (eluent; dichloromethane/ethanol/diethylamine=20/2/1) gave 2-(4-methoxypheny)-piperazine (3.96 g, 45%).
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.14 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
3.74 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three

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